SOD1-Derlin-1 inhibitor-1

概要

説明

SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between Cu, Zn superoxide dismutase (SOD1) mutants and the endoplasmic reticulum-resident membrane protein Derlin-1. This interaction is implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disorder characterized by the selective loss of motoneurons . By preventing this interaction, this compound aims to ameliorate ALS pathology and offers a promising therapeutic target for ALS treatment .

準備方法

化学反応の分析

SOD1-Derlin-1 インヒビター-1 は主に、SOD1-Derlin-1 複合体の形成を阻害する相互作用を起こします。 この化合物は、生理的条件下では有意な化学的変換を起こしません。これは、その主要な機能が標的タンパク質に結合し、阻害することだからです . これらの反応で使用される一般的な試薬と条件には以下が含まれます。

試薬: TR-FRET アッセイ用の蛍光標識抗体.

これらの反応から生成される主要な生成物は、阻害された SOD1-Derlin-1 複合体であり、運動ニューロンの死につながる下流の作用を阻止します .

4. 科学研究への応用

SOD1-Derlin-1 インヒビター-1 は、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Key Findings:

- Inhibition of Interaction : The SOD1-Derlin-1 inhibitor-1 has been shown to prevent 122 types of SOD1 mutations from interacting with Derlin-1, thus reducing motoneuron toxicity associated with these mutations .

- Improvement in Disease Models : In both patient-derived induced pluripotent stem cells and mouse models expressing SOD1 G93A, treatment with the inhibitor resulted in significant amelioration of ALS pathology, delaying disease onset and prolonging survival rates by approximately 14% .

Drug Discovery and Development

The identification of this compound through high-throughput screening of over 160,000 compounds highlights its potential as a lead compound for drug development targeting ALS. The ability to inhibit the interaction specifically without affecting the enzymatic activity of SOD1 makes it a promising candidate for therapeutic intervention.

Cellular and Molecular Studies

The compound has been utilized in various assays to study the molecular mechanisms underlying ALS:

- Fluorescence Resonance Energy Transfer (FRET) : This technique was employed to establish a robust assay system for measuring SOD1-Derlin-1 interactions, facilitating the identification of effective inhibitors .

- Immunoprecipitation Assays : These assays confirmed that specific analogs of the inhibitor effectively disrupt the SOD1-Derlin-1 interaction in vitro, providing insights into structure-activity relationships .

Clinical Implications

Given its mechanism of action, this compound holds promise for clinical applications:

- Potential ALS Treatment : By targeting the pathogenic interactions that lead to motoneuron degeneration, this compound could serve as a basis for new ALS therapies.

Case Study 1: Patient-Derived Induced Pluripotent Stem Cells

Research involving motoneurons derived from patients with SOD1 mutations demonstrated that treatment with this compound significantly reduced cell death and improved cellular health markers compared to untreated controls. This finding underscores the compound's potential efficacy in human cell models .

Case Study 2: Mouse Model Studies

In vivo studies using transgenic mice expressing mutant SOD1 showed that administration of the inhibitor led to a notable delay in disease progression and an increase in lifespan. Mice treated with the compound exhibited improved motor function and reduced neurodegeneration compared to those receiving placebo treatments .

Data Table: Summary of Inhibitory Effects

| Compound Name | Target Interaction | Effect on ALS Model | Improvement (%) |

|---|---|---|---|

| This compound | SOD1 Mutants & Derlin-1 | Delayed onset & prolonged survival | 14.5% (onset), 14.2% (survival) |

| Analog #56 | SOD1 Mutants & Derlin-1 | Reduced motoneuron death | Significant |

| Analog #56-20 | SOD1 Mutants & Derlin-1 | Improved permeability | Moderate |

作用機序

SOD1-Derlin-1 インヒビター-1 の作用機序には、SOD1 突然変異体に結合し、Derlin-1 との相互作用を阻害することが含まれます . この阻害は、小胞体ストレスを軽減し、アポトーシスシグナル調節キナーゼ 1 (ASK1) の活性化を阻止し、運動ニューロンの死を軽減します . 関与する分子標的と経路には以下が含まれます。

SOD1 突然変異体: 阻害剤の主要な標的.

Derlin-1: 病原性相互作用に関与する小胞体膜タンパク質.

ASK1 経路: SOD1-Derlin-1 相互作用の阻害によって影響を受ける下流経路.

6. 類似の化合物との比較

SOD1-Derlin-1 インヒビター-1 は、SOD1-Derlin-1 相互作用の特異的な阻害においてユニークです。 類似の化合物には、神経変性疾患に関与するタンパク質-タンパク質相互作用を標的とするその他の低分子阻害剤が含まれます . これらの化合物のいくつかは次のとおりです。

リゾール: 作用機序が異なるものの、ALS 治療に用いられる薬物.

エダラボン: フリーラジカルスカベンジャーとして作用する別の ALS 治療薬.

これらの化合物と比較して、SOD1-Derlin-1 インヒビター-1 は、SOD1 突然変異体と Derlin-1 の間の病原性相互作用を直接阻害することで、よりターゲットを絞ったアプローチを提供します .

類似化合物との比較

SOD1-Derlin-1 inhibitor-1 is unique in its specific inhibition of the SOD1-Derlin-1 interaction. Similar compounds include other small-molecule inhibitors targeting protein-protein interactions involved in neurodegenerative diseases . Some of these compounds are:

Riluzole: A drug used to treat ALS, though it has a different mechanism of action.

Edaravone: Another ALS treatment that acts as a free radical scavenger.

Compared to these compounds, this compound offers a more targeted approach by directly inhibiting the pathogenic interaction between SOD1 mutants and Derlin-1 .

生物活性

SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between superoxide dismutase 1 (SOD1) mutants and Derlin-1, a protein involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This interaction is critical in the pathogenesis of amyotrophic lateral sclerosis (ALS), particularly for patients with SOD1 mutations. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The SOD1-Derlin-1 interaction plays a significant role in the toxicity associated with various SOD1 mutations. In ALS, mutant forms of SOD1 misfold and accumulate in motor neurons, leading to ER stress and subsequent cell death. Derlin-1 facilitates the degradation of these misfolded proteins but also contributes to their toxic effects through its interaction with SOD1 mutants.

Inhibition of SOD1-Derlin-1 Interaction

This compound specifically targets the binding site of SOD1 mutants to Derlin-1, preventing this interaction. The compound has shown an IC50 value of approximately 7.11 μM for inhibiting the SOD1G93A-Derlin-1 complex . By disrupting this interaction, the inhibitor alleviates ER stress and reduces motor neuron toxicity.

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound in various models:

- In vitro Models : The inhibitor was tested on motoneurons derived from patient-induced pluripotent stem cells harboring SOD1 mutations. Results indicated significant amelioration of ALS pathology, evidenced by reduced cell death and improved cellular function .

- In vivo Models : In mouse models expressing human SOD1 G93A mutations, treatment with the inhibitor delayed disease onset and prolonged survival by approximately 14.5% . These findings suggest that targeting the SOD1-Derlin-1 interaction could be a viable therapeutic strategy for ALS.

Case Studies

A comprehensive analysis involving multiple case studies has been conducted to assess the impact of this compound:

Structural Insights

The structural basis for the interaction between SOD1 mutants and Derlin-1 has been elucidated through various biochemical techniques. The binding region on SOD1 has been identified as critical for Derlin-1 binding, allowing for targeted inhibition by small molecules like this compound .

Binding Affinity Studies

Using surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) assays, researchers have confirmed that the inhibitor specifically disrupts the binding interface between SOD1 mutants and Derlin-1 without affecting other cellular functions .

特性

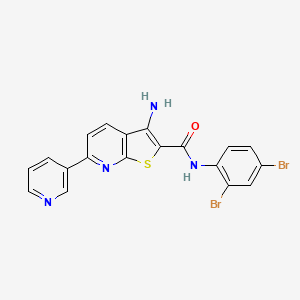

分子式 |

C19H12Br2N4OS |

|---|---|

分子量 |

504.2 g/mol |

IUPAC名 |

3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26) |

InChIキー |

WBPMNEHAAMMXEO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N |

正規SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SOD1-Derlin-1 Inhibitor 56-20 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。